Enhanced Lipophilicity vs. Unsubstituted 3-Chloropyrrolidine
1-Benzyl-3-chloropyrrolidine exhibits significantly higher lipophilicity compared to 3-chloropyrrolidine due to the presence of the benzyl group. This property is critical for influencing membrane permeability and central nervous system (CNS) penetration. The calculated octanol-water partition coefficient (LogP) for 1-Benzyl-3-chloropyrrolidine is approximately 2.5 [1]. In contrast, 3-chloropyrrolidine, lacking the hydrophobic benzyl moiety, has a much lower LogP (predicted ~0.8-1.0), indicating substantially reduced lipophilicity [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5 (calculated) |
| Comparator Or Baseline | 3-Chloropyrrolidine: LogP ~0.8-1.0 (estimated based on structural analog data) |
| Quantified Difference | ΔLogP ≈ 1.5 to 1.7 (approximately 30-50x higher partitioning into octanol) |
| Conditions | In silico calculation (XLogP3) for target; estimated for comparator |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion and blood-brain barrier penetration, a crucial factor for CNS-targeted probe design.
- [1] Molaid. (n.d.). 1-Benzyl-3-chloropyrrolidine (10603-48-2) Calculated Properties (LogP 2.5). View Source
- [2] PubChem. (n.d.). 3-Chloropyrrolidine (CID 70727) Predicted LogP. View Source
